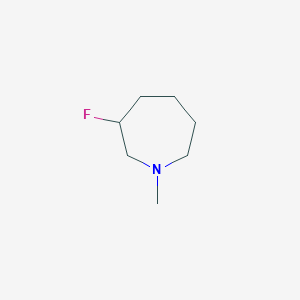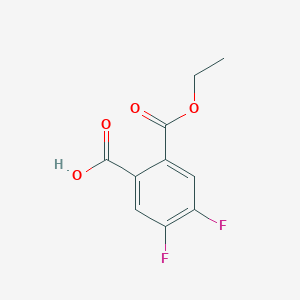
2,3-Difluoro-4-(fluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-(fluoromethyl)pyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . This compound is used in various fields, including medicinal chemistry, agrochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-Difluoro-4-(fluoromethyl)pyridine, can be achieved through several methods. One common approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® . Another method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale electrophilic fluorination processes. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds . The availability of fluorinated synthetic blocks and effective fluorinating reagents has made industrial production more feasible.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Substitution of halogens with nucleophiles.
Electrophilic Fluorination: Introduction of fluorine atoms into the pyridine ring.
Oxidation and Reduction: Modifications of the pyridine ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor®, potassium fluoride, and N-fluorobis(trifluoromethanesulfonyl)imide . These reactions typically occur in solvents like dichloromethane at room temperature.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridines and their derivatives, which are used in medicinal and agrochemical applications .
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-(fluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its unique biological properties.
Agrochemistry: Incorporated into agricultural products to enhance their physical and biological properties.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-(fluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to specific receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
2,3-Difluoro-4-(fluoromethyl)pyridine is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in medicinal chemistry and agrochemistry .
Propiedades
Número CAS |
84940-50-1 |
|---|---|
Fórmula molecular |
C6H4F3N |
Peso molecular |
147.10 g/mol |
Nombre IUPAC |
2,3-difluoro-4-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H4F3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
Clave InChI |
FPQOHVXCQUNLGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CF)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)


![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)








